3-(Difluoromethyl)-2,6-dimethoxypyridine
Description
Properties
Molecular Formula |
C8H9F2NO2 |
|---|---|
Molecular Weight |
189.16 g/mol |
IUPAC Name |
3-(difluoromethyl)-2,6-dimethoxypyridine |
InChI |
InChI=1S/C8H9F2NO2/c1-12-6-4-3-5(7(9)10)8(11-6)13-2/h3-4,7H,1-2H3 |
InChI Key |
YHBPLWHTDWENDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)C(F)F)OC |
Origin of Product |
United States |
Preparation Methods
Process Details
| Step | Description |
|---|---|
| Starting Material | 2-chloro-6-(trichloromethyl)pyridine or related chlorinated pyridine derivatives |
| Fluorinating Agent | Anhydrous hydrogen fluoride (HF) |
| Reactor Conditions | High pressure reactor with overhead condenser, mechanical stirring |
| Temperature | 170–190 °C |
| Pressure | 20–30 kg/cm² |
| Reaction Time | 12–28 hours (including addition and maintenance) |
| Workup | Venting and scrubbing of excess HF and HCl gases, neutralization with aqueous sodium carbonate, layer separation, distillation |
| Yield & Purity | Up to 80% yield with >99% GC purity reported for similar fluorinated pyridines |
Notes
- The reaction is monitored by gas chromatography to ensure completion.
- Distillation is used to purify the fluorinated product.
- Unreacted starting materials and partial fluorination by-products are recycled to improve efficiency.
- This method is scalable and suitable for industrial production.
This fluorination approach can be adapted to prepare 3-(Difluoromethyl)-2,6-dimethoxypyridine by selecting appropriate chlorinated precursors and reaction parameters.
Multi-Step Synthesis via Difluoromethylated Intermediates
An alternative synthetic route involves constructing the difluoromethyl-substituted pyridine ring through multi-step organic synthesis, often starting from difluoroacetic acid derivatives or difluoromethylated nitriles.
Example Synthetic Sequence (Adapted for Related Compounds)
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Formation of difluoromethylated nitrile intermediate | Reaction of enone with difluoroacetic anhydride, followed by nitrile formation | ~77% |
| 2 | Cyclization to pyridine ring | Treatment with methoxylamine hydrochloride in acetic acid, followed by hydrobromic acid addition, heating | 60–72% |
| 3 | Reduction and workup | Zinc reduction in situ, filtration, basification, extraction, drying, and crystallization | 60% isolated yield |
Process Highlights
- The cyclization and reduction steps are conducted in a one-pot fashion to improve efficiency.
- Workup avoids chromatographic purification by precipitation and solvent extraction.
- The process is scalable to kilogram quantities with consistent yields.
- Spectroscopic methods (NMR, mass spectrometry) confirm product identity and purity.
This method allows for the introduction of methoxy groups at the 2 and 6 positions by choosing appropriate starting materials or intermediates, thereby enabling synthesis of 3-(Difluoromethyl)-2,6-dimethoxypyridine analogs.
Catalytic Halogenation and Subsequent Fluorination
Preparation of chlorinated pyridine intermediates such as 2,3,6-trichloropyridine is often a prerequisite. Gas-phase chlorination of pyridine in the presence of molecular sieve catalysts (e.g., HZSM-5) provides these intermediates efficiently.
| Parameter | Description |
|---|---|
| Raw Material | Pyridine solution |
| Catalyst | Molecular sieve catalysts (HZSM-5, titanium sieve, etc.) |
| Reaction | Gas phase chlorination under controlled temperature |
| Product | 2,3,6-trichloropyridine |
| Advantages | Short process flow, low cost, high yield |
These chlorinated intermediates can then be fluorinated as described above to introduce difluoromethyl groups and methoxy substituents.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Liquid Phase Fluorination | Chlorinated pyridines (e.g., 2-chloro-6-(trichloromethyl)pyridine) | Anhydrous HF | 170–190 °C, 20–30 kg/cm², 12–28 h | High yield, industrial scalability, recycling possible | Requires high-pressure equipment, handling HF |
| Multi-Step Organic Synthesis | Difluoromethylated nitriles or enones | Difluoroacetic anhydride, methoxylamine HCl, HBr, Zn | 50–90 °C, multi-step, one-pot cyclization | Avoids HF, scalable, good purity | More steps, longer synthesis time |
| Catalytic Gas Phase Chlorination | Pyridine | Cl2, molecular sieve catalyst | Gas phase, fixed bed reactor | Efficient chlorinated intermediates, low cost | Requires catalyst handling, subsequent fluorination needed |
Research Findings and Practical Considerations
- The fluorination with hydrogen fluoride is highly selective for replacing chloromethyl groups with fluorinated methyl groups, yielding difluoromethyl-substituted pyridines with high purity.
- The multi-step organic synthesis route provides flexibility in functional group introduction (e.g., methoxy groups at 2,6-positions) and avoids the need for hazardous HF handling, making it suitable for laboratory and pilot scale.
- Catalytic chlorination is a cost-effective method to prepare chlorinated pyridine intermediates, essential for subsequent fluorination steps.
- Purification typically involves distillation, neutralization, and crystallization steps to achieve high purity products suitable for further applications.
- Recycling of unreacted materials and by-products is crucial for economic viability in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-2,6-dimethoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced pyridine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce halogens or other functional groups onto the pyridine ring .
Scientific Research Applications
3-(Difluoromethyl)-2,6-dimethoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the development of bioactive molecules and probes.
Industry: The compound is used in the production of agrochemicals, materials, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-2,6-dimethoxypyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The methoxy groups may also contribute to the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: Methoxy groups at 2,6-positions donate electrons via resonance (+M effect), stabilizing the pyridine ring. However, the 3-difluoromethyl group introduces electron-withdrawing inductive (-I) effects, creating a polarized electronic environment . This contrasts with 3-amino-2,6-dimethoxypyridine, where the amino group (-NH₂) exerts a stronger electron-donating effect, increasing basicity .
- Fluorine Impact: The difluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs like 2,6-dimethoxypyridine. This aligns with fluorine’s role in improving drug-like properties by reducing oxidative metabolism .
Research Findings and Implications
Substituent-Dependent Reactivity
- Acidity: The 4-position of 2,6-dimethoxypyridine is more acidic than its 3,5-positions due to cooperative electron-withdrawing effects.
- Biological Interactions: Fluorine’s electronegativity and small atomic radius enable favorable van der Waals interactions with hydrophobic protein pockets, a feature absent in methoxy- or amino-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
